m-PEG8-azide chemical structure and properties
m-PEG8-azide chemical structure and properties
An In-Depth Technical Guide to m-PEG8-azide for Researchers and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)8-azide (m-PEG8-azide) is a monodisperse polyethylene glycol (PEG) derivative that serves as a crucial tool in bioconjugation and drug delivery. It features a methoxy group at one terminus and an azide functional group at the other, connected by a discrete chain of eight ethylene glycol units. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of conjugated molecules, while the terminal azide group enables highly specific and efficient covalent ligation to molecules containing alkyne groups via "click chemistry".[1][2][3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, complete with detailed experimental protocols and workflow visualizations.
Chemical Structure and Properties
The structure of m-PEG8-azide consists of a short, discrete PEG chain which imparts hydrophilicity and biocompatibility. The terminal azide is a key functional group that is stable under most biological conditions and highly reactive towards alkynes.[4]
Chemical Structure:
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IUPAC Name: 25-azido-2,5,8,11,14,17,20,23-octaoxapentacosane[1]
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SMILES: COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
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Chemical Formula: C₁₇H₃₅N₃O₈
Physicochemical Properties:
A summary of the key quantitative data for m-PEG8-azide is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 409.48 g/mol | |
| Exact Mass | 409.2424 | |
| CAS Number | 869718-80-9 | |
| Purity | > 98% | |
| Spacer Arm Length | 29.7 Å (26 atoms) | |
| Solubility | Soluble in water, DMSO, DMF, DCM, Methylene chloride, Acetonitrile | |
| Appearance | Viscous liquid | |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. |
Elemental Analysis:
| Element | Percentage |
| Carbon (C) | 49.86% |
| Hydrogen (H) | 8.62% |
| Nitrogen (N) | 10.26% |
| Oxygen (O) | 31.26% |
[Reference for Elemental Analysis Table:]
Synthesis of m-PEG8-azide
The synthesis of m-PEG8-azide typically involves a two-step process starting from the corresponding hydroxyl-terminated PEG (m-PEG8-OH). The hydroxyl group is first converted to a better leaving group, commonly a mesylate, which is then displaced by an azide ion.
Experimental Protocol: Synthesis from m-PEG8-OH
Step 1: Mesylation of m-PEG8-OH
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Dissolve m-PEG8-OH and triethylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the mixture to 0°C in an ice bath.
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Slowly add mesyl chloride (1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for approximately 5 hours.
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Monitor the reaction for completion using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy, looking for the disappearance of the starting material and the appearance of a new spot corresponding to the mesylated product.
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Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Concentrate the filtrate under reduced pressure to obtain the crude m-PEG8-mesylate.
Step 2: Azidation of m-PEG8-mesylate
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Dissolve the crude m-PEG8-mesylate in dimethylformamide (DMF).
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Add sodium azide (NaN₃, 1.5 to 2 equivalents) to the solution.
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Heat the reaction mixture to approximately 30-60°C and stir for 12-48 hours. The progress of the reaction can be monitored by ¹H NMR, observing the shift of the terminal methylene protons adjacent to the functional group.
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After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and wash with water to remove DMF and excess sodium azide.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, m-PEG8-azide, typically as a viscous liquid.
Reactivity and Applications in Drug Development
The azide group of m-PEG8-azide is highly selective and stable, making it ideal for bioconjugation via "click chemistry". This term broadly refers to reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, like water. The primary reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
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CuAAC: This reaction involves the coupling of the terminal azide of m-PEG8-azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.
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SPAAC: For applications where a copper catalyst may be cytotoxic, SPAAC provides an alternative. It involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which proceeds rapidly without the need for a catalyst.
These reactions are central to:
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PEGylation: Attaching PEG chains to proteins, peptides, or small molecules to improve their solubility, stability, and circulation half-life.
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Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
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Drug Delivery: Modifying nanoparticles and liposomes for targeted drug delivery.
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Hydrogel Formation: Creating biocompatible hydrogels for tissue engineering and controlled release applications.
Experimental Protocols for Bioconjugation
The following are detailed protocols for the two main types of click chemistry reactions used with m-PEG8-azide.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of m-PEG8-azide to an alkyne-modified protein.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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m-PEG8-azide
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Copper(II) sulfate (CuSO₄)
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Copper(I)-stabilizing ligand (e.g., THPTA)
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Reducing agent (e.g., Sodium Ascorbate)
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Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
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In a microcentrifuge tube, combine the alkyne-modified protein (final concentration ~10-100 µM) and a 2- to 10-fold molar excess of m-PEG8-azide.
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Prepare a premix of CuSO₄ and the ligand in a 1:5 molar ratio.
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Add the CuSO₄/ligand premix to the protein-azide mixture to a final copper concentration of 50-250 µM.
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Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
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Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
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Purify the conjugate using SEC to remove excess reagents and the copper catalyst.
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Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the catalyst-free conjugation of m-PEG8-azide to a DBCO-functionalized molecule.
Materials:
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DBCO-functionalized molecule (e.g., protein, small molecule) in a suitable buffer (e.g., PBS, pH 7.4)
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m-PEG8-azide
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DMSO (if needed to dissolve reagents)
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Purification system (e.g., SEC)
Procedure:
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Dissolve the m-PEG8-azide in a compatible solvent (e.g., DMSO or directly in the reaction buffer).
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To the solution of the DBCO-functionalized molecule, add a 2- to 10-fold molar excess of the m-PEG8-azide solution. The final concentration of any organic solvent should ideally be below 10%.
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Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
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Once the reaction is complete, purify the conjugate using SEC to remove any unreacted starting materials.
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Characterize the final conjugate using methods such as SDS-PAGE, HPLC, and mass spectrometry.
